N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride
Description
Properties
IUPAC Name |
1-N-ethyl-4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-4-11-9-5-7-10(8-6-9)12(2)3;/h9-11H,4-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYGYGKPFBRIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCC(CC1)N(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-44-5 | |
| Record name | 1,4-Cyclohexanediamine, N4-ethyl-N1,N1-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane-1,4-diamine with ethylating and methylating agents. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in the synthesis include ethyl iodide and methyl iodide, which react with the diamine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various substituted cyclohexane derivatives .
Scientific Research Applications
Medicinal Chemistry
N1-Ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride has been investigated for its potential as a therapeutic agent. Notable applications include:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a significant role in inflammatory responses. Inhibition of IRAK4 is being explored for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating specific cellular pathways involved in cancer progression . Its mechanism involves binding to enzymes that regulate cell growth and apoptosis.
Biological Studies
The biological activity of this compound extends to:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antibacterial agents .
- Cellular Interaction Studies : The compound's ability to interact with cellular receptors makes it a candidate for studying signal transduction pathways and cellular responses to external stimuli.
Industrial Applications
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its applications include:
- Polymer Production : The compound is utilized in the synthesis of polymers and resins, contributing to the development of materials with specific mechanical and chemical properties.
- Chemical Synthesis : It acts as an intermediate in various chemical reactions, facilitating the production of other valuable compounds in pharmaceuticals and agrochemicals.
Case Study 1: IRAK4 Inhibition
A study published in 2017 demonstrated that this compound effectively inhibited IRAK4 activity in vitro. The results indicated a significant reduction in inflammatory cytokine production in treated cells compared to controls. This finding supports further exploration of the compound's therapeutic potential in inflammatory diseases .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The study suggested that the compound could serve as a template for designing new antibiotics .
Mechanism of Action
The mechanism of action of N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations: Ethyl vs. Methyl/Benzyl Groups
N1,N4-Dimethyl Derivatives
- trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride (CAS 1388893-25-1):
N1-Benzyl Derivatives
- N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamine (Ref: 10-F535445): Structure: Benzyl group at N1 introduces aromaticity and increased lipophilicity.
Halogen-Substituted Analogs
N1-(2-Chlorobenzyl) Derivatives
- N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS 1353985-18-8):
N-(2-Chloro-quinazolin-4-yl) Derivatives
Electronic and Steric Modifications
N1-(4-Methoxybenzyl) Derivatives
- N-(4-Methoxy-benzyl)-cyclohexane-1,4-diamine hydrochloride (CAS 1353984-43-6):
N1-(Pyridin-2-ylmethyl) Derivatives
Melting Points and Stability
Biological Activity
N1-ethyl-N4,N4-dimethylcyclohexane-1,4-diamine hydrochloride, with the CAS number 1417794-44-5, is a chemical compound characterized by its unique structure, which includes an ethyl group and two methyl groups attached to a cyclohexane backbone. The molecular formula for this compound is C10H23ClN2. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. Research indicates that the compound may influence signaling pathways involved in cellular processes, although specific pathways remain to be fully elucidated .
Potential Therapeutic Applications
Research into this compound has highlighted several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infection control.
- Anticancer Properties : The compound is being investigated for its potential use in cancer therapy. Studies have indicated that it may inhibit tumor cell proliferation through interaction with specific cellular pathways .
- Drug Development : As a precursor in drug synthesis, this compound shows promise in the development of new therapeutic agents targeting various diseases .
Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on human cancer cell lines, researchers observed significant inhibition of cell growth in vitro. The study utilized the MTT assay to assess cytotoxicity against multiple cancer types, including breast and pancreatic cancer. The results indicated that the compound could induce apoptosis in cancer cells through modulation of apoptotic pathways .
Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial properties of this compound against common bacterial strains. Using a broth microdilution method, the study found that the compound exhibited moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride | Lacks ethyl substitution | Investigated for similar antimicrobial effects |
| N1-Benzyl-N4,N4-dimethylcyclohexane-1,4-diamine | Contains a benzyl group | Explored for anticancer properties |
| N1-Ethyl-N1,N4-dimethylcyclohexane-1,4-diamine | Different substitution pattern | Potentially less effective than N1-ethyl variant |
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to other similar compounds.
Q & A
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Methodological Answer : Pre-equilibrate compound solutions in assay buffers (e.g., PBS) to prevent pH-driven precipitation. Validate purity via orthogonal methods (HPLC, NMR) before testing. Include stability controls (e.g., freeze-thaw cycles) to confirm bioactivity retention .
Methodological Resources
- Synthesis & Purification : Catalytic hydrogenation for amine protection/deprotection ; DOE (Design of Experiments) for reaction optimization .
- Analytical Tools : NMR (Bruker Avance III), HPLC (Agilent 1260), HRMS (Thermo Q Exactive) .
- Safety Protocols : GHS-compliant handling for hygroscopic/hazardous hydrochlorides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
